molecular formula C13H12FN3O B2418788 4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034377-77-8

4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2418788
CAS No.: 2034377-77-8
M. Wt: 245.257
InChI Key: VJZICVWEMFMFIW-UHFFFAOYSA-N
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Description

“4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of dibenzo[b,f][1,4]oxazepine (DBO), a compound of growing pharmaceutical interest . DBO derivatives possess an array of pharmacological activities .


Synthesis Analysis

DBO derivatives can be synthesized using various methods. One method involves cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves a copper initiated C-N and C-O coupling of 2-halophenols .


Molecular Structure Analysis

The molecular weight of dibenzo[b,f][1,4]oxazepine, a core structure in the compound, is 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10 (5-1)9-14-11-6-2-4-8-13 (11)15-12/h1-9H .


Chemical Reactions Analysis

The synthesis of DBO derivatives involves various chemical reactions. For instance, substituted 2-chlorobenzaldehydes were allowed to react with substituted 2-aminophenols under basic conditions in a microwave oven .

Scientific Research Applications

Synthesis and Process Development

  • The benzoxazepine core, which includes structures like 4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, is utilized in the synthesis of kinase inhibitors. This includes the development of scalable synthesis and process optimization for intermediates like 7-bromobenzoxazepine and its subsequent use in synthesizing more complex compounds (Naganathan et al., 2015).

Catalysis and Asymmetric Synthesis

  • Benzoxazepine derivatives, like the one , are involved in organocatalytic asymmetric Mannich reactions with 3-fluorooxindoles, demonstrating their utility in creating chiral compounds with high yield and selectivity (Li, Lin, & Du, 2019).

Molecular Structure and Electrophilic Reactivity

  • Benzimidazole-tethered oxazepine hybrids, related to this compound, have been studied for their molecular structures using X-ray diffraction and DFT studies. These studies explore charge distributions and electrophilic reactivity, highlighting their potential in nonlinear optical (NLO) applications (Almansour et al., 2016).

Heterocyclic System Synthesis

  • Novel methods for synthesizing heterocyclic systems involving benzoxazepine derivatives have been developed, providing efficient pathways for creating complex molecular architectures (Assadzadeh, Eshghi, & Afrough, 2022).

Future Directions

The synthesis of DBO derivatives is of growing interest due to their pharmacological activities . Future research may focus on developing more efficient synthesis methods and exploring the pharmacological potential of these compounds .

Properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-11-7-15-13(16-8-11)17-5-6-18-12-4-2-1-3-10(12)9-17/h1-4,7-8H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZICVWEMFMFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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